molecular formula C14H11FO3 B6378147 6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol CAS No. 1261995-08-7

6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol

Cat. No.: B6378147
CAS No.: 1261995-08-7
M. Wt: 246.23 g/mol
InChI Key: NRIHQEWFXOVCAH-UHFFFAOYSA-N
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Description

6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol is an organic compound characterized by the presence of a fluoro and methoxy group on a phenyl ring, along with a formyl group and a hydroxyl group on another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxybenzaldehyde and phenol.

    Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is typically carried out in an organic solvent such as ethanol or methanol.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or crystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 6-(2-Fluoro-3-methoxyphenyl)-2-carboxyphenol.

    Reduction: 6-(2-Fluoro-3-methoxyphenyl)-2-hydroxyphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-methoxyphenylboronic acid: Similar structure with a boronic acid group instead of a formyl group.

    3-[(2R)-Amino-2-phenylethyl]-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2,4-dione: Contains similar fluoro and methoxy groups on a phenyl ring.

Uniqueness

6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol is unique due to the presence of both a formyl group and a hydroxyl group on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

3-(2-fluoro-3-methoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-12-7-3-5-10(13(12)15)11-6-2-4-9(8-16)14(11)17/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIHQEWFXOVCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685169
Record name 2'-Fluoro-2-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261995-08-7
Record name 2'-Fluoro-2-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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